molecular formula C17H21ClN2O B12738838 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride CAS No. 50690-95-4

1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride

Cat. No.: B12738838
CAS No.: 50690-95-4
M. Wt: 304.8 g/mol
InChI Key: GDCOWUYWBKPQST-UHFFFAOYSA-N
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Description

1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride is a chemical compound with the CAS number 50690-95-4. This compound is known for its unique structure, which includes a cyclopentaquinoline core with a morpholine substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride apart from similar compounds is its unique combination of a cyclopentaquinoline core and a morpholine substituent. This structural feature imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

50690-95-4

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

4-(5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine;hydrochloride

InChI

InChI=1S/C17H20N2O.ClH/c1-12-4-2-6-14-16(12)18-15-7-3-5-13(15)17(14)19-8-10-20-11-9-19;/h2,4,6H,3,5,7-11H2,1H3;1H

InChI Key

GDCOWUYWBKPQST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N4CCOCC4.Cl

Origin of Product

United States

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